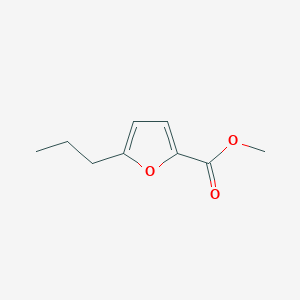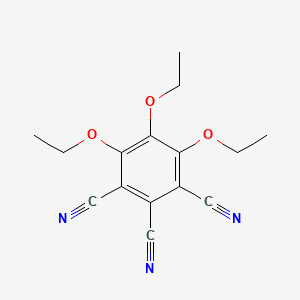
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile is an organic compound characterized by the presence of three ethoxy groups and three nitrile groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile typically involves the introduction of ethoxy groups and nitrile groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with ethyl iodide in the presence of a strong base, followed by the introduction of nitrile groups through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can replace the ethoxy or nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile exerts its effects depends on its specific application. In chemical reactions, the ethoxy and nitrile groups can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile: This compound has fluorine atoms instead of ethoxy groups, leading to different chemical properties and reactivity.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has hydroxy groups and aldehyde groups, offering different functional capabilities.
Uniqueness: 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile is unique due to the presence of both ethoxy and nitrile groups, which provide a distinct combination of electronic and steric effects. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
105528-47-0 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
4,5,6-triethoxybenzene-1,2,3-tricarbonitrile |
InChI |
InChI=1S/C15H15N3O3/c1-4-19-13-11(8-17)10(7-16)12(9-18)14(20-5-2)15(13)21-6-3/h4-6H2,1-3H3 |
Clave InChI |
FMYCPDCQOIIROJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C(=C1C#N)C#N)C#N)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
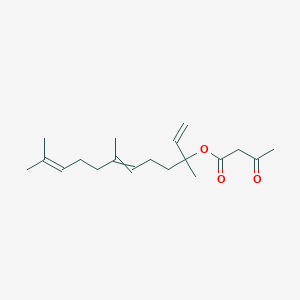
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
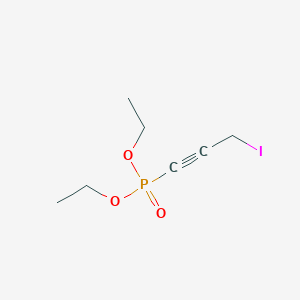
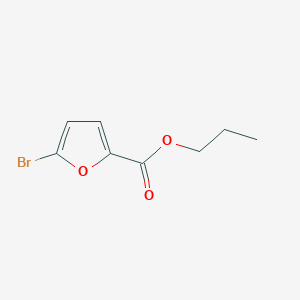
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)

![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

